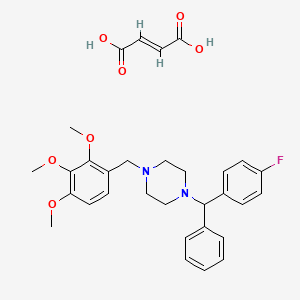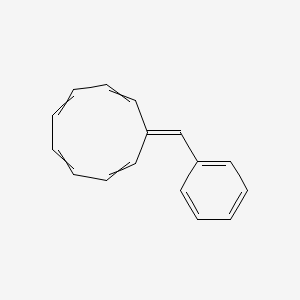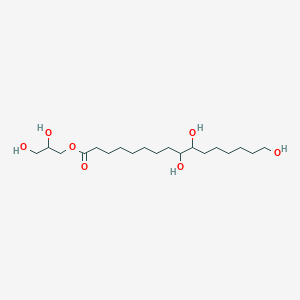
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is a complex organic compound with the molecular formula C19H38O7. It is an ester derived from hexadecanoic acid and glycerol, featuring multiple hydroxyl groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate typically involves the esterification of hexadecanoic acid with glycerol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to alcohols.
Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and cell signaling.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding, influencing membrane fluidity and enzyme activity. The compound may also modulate signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Glycerol monostearate: Similar in structure but lacks the additional hydroxyl groups on the fatty acid chain.
2,3-Dihydroxypropyl 9,10-dihydroxyoctadecanoate: Similar ester but with a different fatty acid chain length and hydroxylation pattern.
Uniqueness
2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
98496-93-6 |
|---|---|
Molecular Formula |
C19H38O7 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 9,10,16-trihydroxyhexadecanoate |
InChI |
InChI=1S/C19H38O7/c20-13-9-5-4-7-11-18(24)17(23)10-6-2-1-3-8-12-19(25)26-15-16(22)14-21/h16-18,20-24H,1-15H2 |
InChI Key |
VFYBPHLFVKIIOK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




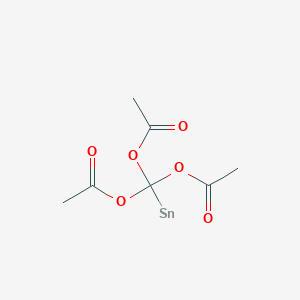
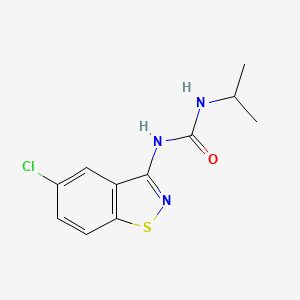
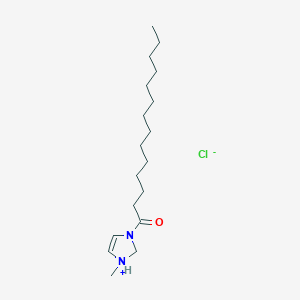
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)
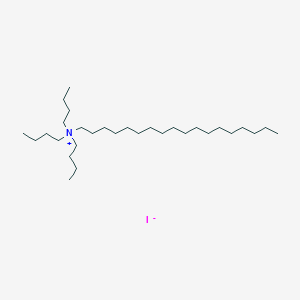

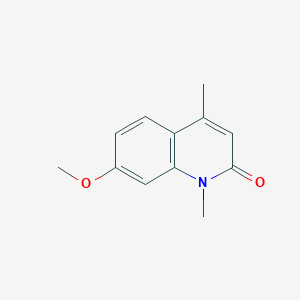
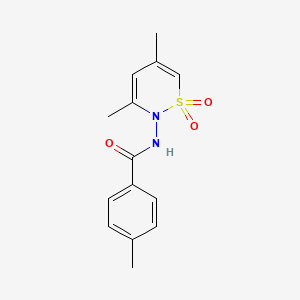

![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
